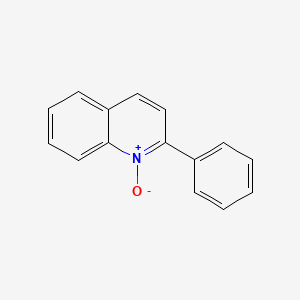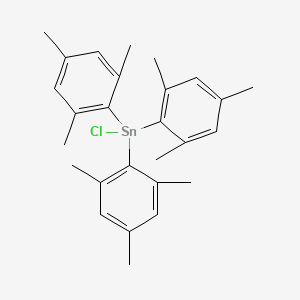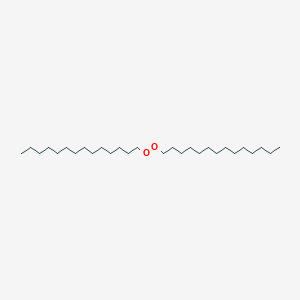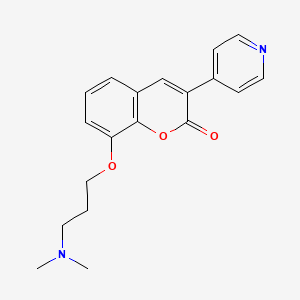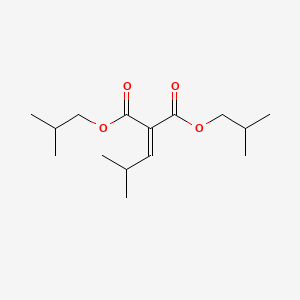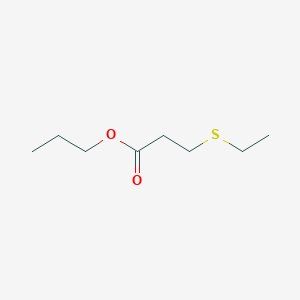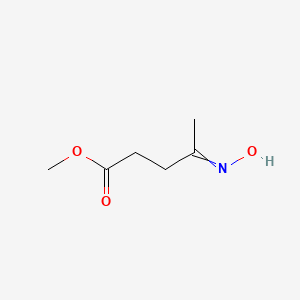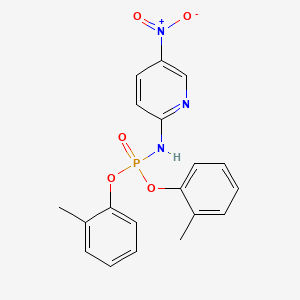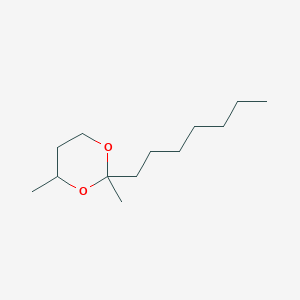
CID 78062254
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 78062254” is known as Vanadium Germanide. It is a chemical compound composed of vanadium and germanium, with the molecular formula GeV₃. Vanadium Germanide is a ceramic solid that can exist in various forms such as powder and sputtering targets. It has a cubic crystal structure and is known for its high purity levels, which can range from 99% to 99.999% .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Vanadium Germanide typically involves the reaction of vanadium and germanium under controlled conditions. One common method is the direct combination of elemental vanadium and germanium at high temperatures. This process requires a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
3V+Ge→GeV3
Industrial Production Methods
In industrial settings, Vanadium Germanide is produced using advanced metallurgical techniques. These methods often involve the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. The materials are typically melted together and then allowed to cool slowly to form the desired crystalline structure.
化学反応の分析
Types of Reactions
Vanadium Germanide can undergo various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment at elevated temperatures.
Reduction: Often involves hydrogen gas or other reducing agents at high temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Oxidation: Forms vanadium oxides and germanium oxides.
Reduction: Produces elemental vanadium and germanium.
Substitution: Results in various substituted vanadium or germanium compounds.
科学的研究の応用
Vanadium Germanide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical devices and treatments.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of Vanadium Germanide involves its interaction with various molecular targets and pathways. In catalytic applications, it can facilitate the conversion of reactants to products by providing an active surface for the reaction. In biological systems, it may interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Vanadium Germanide can be compared with other similar compounds such as:
Vanadium Carbide (VC): Known for its hardness and high melting point.
Vanadium Nitride (VN): Used in hard coatings and as a catalyst.
Germanium Carbide (GeC): Investigated for its electronic properties.
Vanadium Germanide is unique due to its combination of vanadium and germanium, which imparts specific properties that are not found in other similar compounds. Its high purity and cubic crystal structure make it particularly valuable in various high-tech applications.
特性
分子式 |
GeV3 |
|---|---|
分子量 |
225.45 g/mol |
InChI |
InChI=1S/Ge.3V |
InChIキー |
BRDAKXLQJWPVEF-UHFFFAOYSA-N |
正規SMILES |
[V].[V].[V].[Ge] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


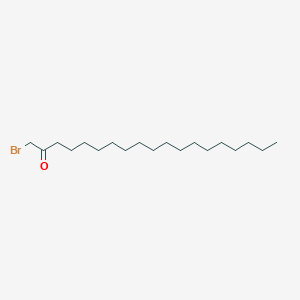
![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

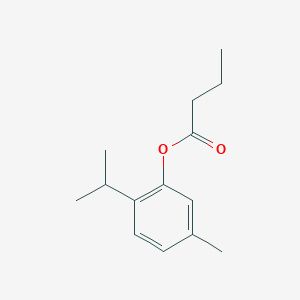
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
